(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperazine ring, and a thiophene ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring is known to undergo reactions with carboxylic acids and other electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of oligothiophenes bearing stable radicals, which are relevant to this compound, have been studied, showcasing the stability of these compounds in air and organic solvents (Chahma et al., 2021).
Potential Therapeutic Applications
Anticancer Activity :
- Certain derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on liver and colon cancer cell lines, indicating potential anticancer properties (Özdemir et al., 2019).
- Studies on ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have shown significant anticancer activity, suggesting the relevance of thiophene-containing derivatives in cancer treatment (Inceler et al., 2013).
Anti-inflammatory Properties :
- Synthesis and evaluation of piperazinylthienylpyridazine derivatives for anti-inflammatory activity have been conducted, highlighting the potential of these derivatives in treating inflammation (Refaat et al., 2007).
Enzyme Inhibitory Activity :
- Research on thiophene-based heterocyclic compounds, including derivatives of this compound, has demonstrated enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are significant for various therapeutic applications (Cetin et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-5-6-17(16(2)14-15)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNMTSPDNBQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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